

What is D-Mannitol-d2 and its chemical structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-Mannitol-d2*

Cat. No.: *B12410800*

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An In-Depth Technical Guide to D-Mannitol-d2

For Researchers, Scientists, and Drug Development Professionals

Introduction to D-Mannitol-d2

D-Mannitol-d2 is a deuterated form of D-Mannitol, a six-carbon sugar alcohol.[1][2] In this isotopically labeled compound, two hydrogen atoms are replaced by deuterium atoms, which are heavy isotopes of hydrogen.[1] Specifically, the deuterium atoms are located at the C1 position, making its formal IUPAC name (2R,3R,4R,5R)-1,1-dideuteriohexane-1,2,3,4,5,6-hexol.[3]

The parent compound, D-Mannitol, is widely used in the food and pharmaceutical industries.[4][5] It serves as a sweetener, an osmotic diuretic to reduce intracranial and intraocular pressure, and a pharmaceutical excipient.[6][7] The incorporation of deuterium into the D-Mannitol structure makes **D-Mannitol-d2** a valuable tool in various research and development applications, particularly as an internal standard in mass spectrometry-based quantification and for tracing metabolic pathways.[1][8] The substitution of hydrogen with deuterium can also influence the pharmacokinetic and metabolic profiles of molecules, a principle of growing interest in drug development.[8]

Chemical Structure and Properties

The fundamental difference between D-Mannitol and **D-Mannitol-d2** lies in the isotopic substitution at the C1 position, which imparts a slightly higher molecular weight while maintaining nearly identical chemical reactivity.

Chemical Structure

The chemical structure of **D-Mannitol-d2** is depicted below. The stereochemistry is identical to that of D-Mannitol, with the deuterons replacing the two hydrogen atoms on the first carbon atom.

Caption: Chemical structure of D-Mannitol-1,1'-d2.

Physicochemical Properties

A summary of the key quantitative data for **D-Mannitol-d2** is presented in the table below, with a comparison to its non-labeled counterpart, D-Mannitol.

Property	D-Mannitol-d2	D-Mannitol
IUPAC Name	(2R,3R,4R,5R)-1,1-dideuteriohexane-1,2,3,4,5,6-hexol[3]	(2R,3R,4R,5R)-Hexane-1,2,3,4,5,6-hexol[9]
Molecular Formula	C ₆ H ₁₂ D ₂ O ₆ [8][10]	C ₆ H ₁₄ O ₆ [6][9]
Molecular Weight	184.18 g/mol [3][8][10]	182.17 g/mol [6][9]
Exact Mass	184.09159165 Da[3]	182.07903816 Da[6]
Appearance	White crystalline powder or granules[6]	White crystalline powder or granules[6]
Taste	Sweet[6]	Sweet[6]
Odor	Odorless[6]	Odorless[6]

Experimental Protocols and Applications

D-Mannitol-d2 is primarily utilized in applications that leverage its isotopic label. The most common application is as an internal standard for quantitative analysis by mass spectrometry.

Application as an Internal Standard in UPLC-MS/MS

Objective: To accurately quantify D-Mannitol concentrations in biological samples, such as urine, for intestinal permeability testing.

Rationale: Isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry. **D-Mannitol-d2** co-elutes with the unlabeled D-Mannitol and exhibits nearly identical ionization efficiency, but is distinguishable by its higher mass-to-charge ratio (m/z). This allows for precise correction of variations in sample preparation, injection volume, and matrix effects.

Detailed Methodology:

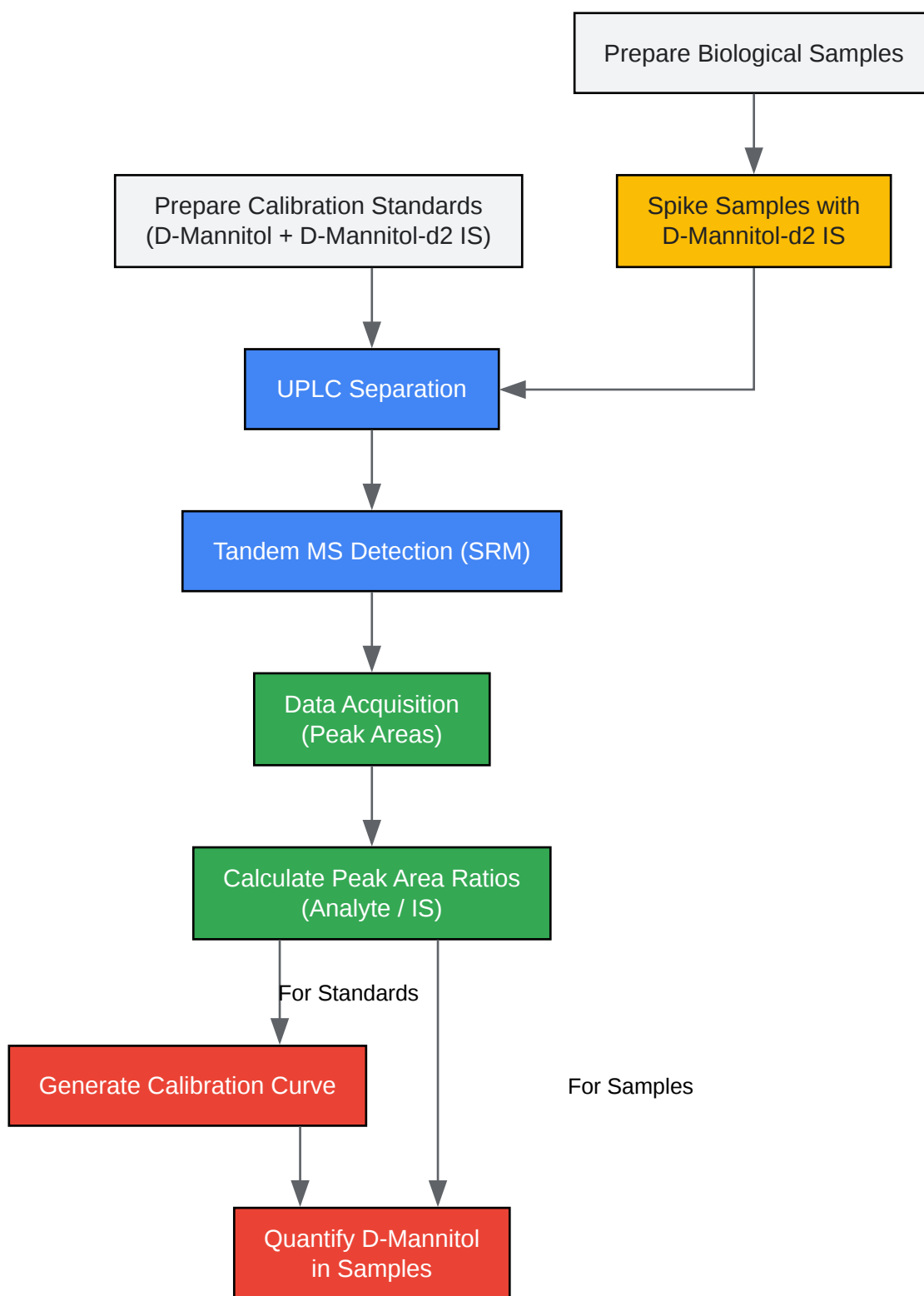
A validated method for the determination of urinary lactulose and mannitol provides a relevant experimental protocol.[\[11\]](#)

- Preparation of Standards and Internal Standard Solution:
 - Prepare a stock solution of D-Mannitol standard in a suitable solvent (e.g., ultrapure water).
 - Prepare a stock solution of **D-Mannitol-d2** internal standard (IS) in the same solvent.
 - Create a series of calibration standards by serially diluting the D-Mannitol stock solution and spiking each with a fixed concentration of the **D-Mannitol-d2** IS.
- Sample Preparation:
 - Thaw frozen urine samples at room temperature.
 - Vortex the samples to ensure homogeneity.
 - Centrifuge the samples to pellet any particulate matter.
 - Transfer a specific volume of the supernatant to a new tube.
 - Add the **D-Mannitol-d2** IS solution to the sample.
 - Dilute the sample with an appropriate mobile phase or solvent as required.
- Chromatographic and Mass Spectrometric Conditions:
 - Chromatography System: Ultra-Performance Liquid Chromatography (UPLC) system.

- Column: A column suitable for polar analytes, such as an ethylene bridged hybrid amide column, is effective for separating sugars.[\[11\]](#)
- Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium formate).
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in electrospray ionization (ESI) mode.
- Detection: Selected Reaction Monitoring (SRM) is used to monitor specific precursor-to-product ion transitions for both D-Mannitol and **D-Mannitol-d2**.
- Data Analysis:
 - Generate a calibration curve by plotting the ratio of the peak area of the D-Mannitol standard to the peak area of the **D-Mannitol-d2** IS against the concentration of the D-Mannitol standard.
 - Calculate the peak area ratio for the unknown samples.
 - Determine the concentration of D-Mannitol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Logical Workflow for Quantitative Analysis

The following diagram illustrates the logical workflow for using **D-Mannitol-d2** as an internal standard in a typical quantitative UPLC-MS/MS experiment.



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Caption: Workflow for UPLC-MS/MS quantification using **D-Mannitol-d2**.

Conclusion

D-Mannitol-d2 is an essential tool for researchers and drug development professionals. Its primary utility as a stable isotope-labeled internal standard ensures high accuracy and precision in the quantification of D-Mannitol in complex biological matrices. The detailed experimental protocols and understanding of its chemical properties enable its effective application in areas such as clinical diagnostics, metabolic research, and pharmacokinetic studies.

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- To cite this document: BenchChem. [What is D-Mannitol-d2 and its chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12410800#what-is-d-mannitol-d2-and-its-chemical-structure]

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